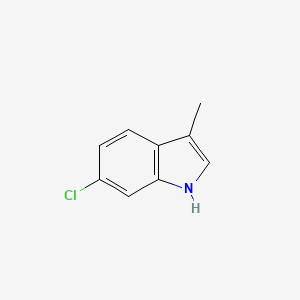

6-cloro-3-metil-1H-indol

Descripción general

Descripción

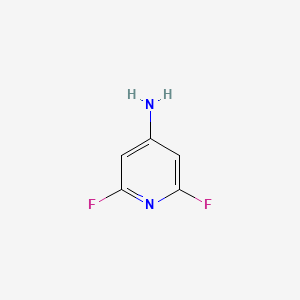

6-chloro-3-methyl-1H-indole is a compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . This compound is physically characterized as a powder .

Synthesis Analysis

Indoles, including 6-chloro-3-methyl-1H-indole, can be synthesized using various methods. For instance, a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis

The molecular structure of 6-chloro-3-methyl-1H-indole can be analyzed using the IUPAC Standard InChI . The InChI, or International Chemical Identifier, is a textual identifier for chemical substances, designed to provide a standard way to encode molecular information and to facilitate the search for such information in databases and on the web .Chemical Reactions Analysis

Indoles, including 6-chloro-3-methyl-1H-indole, can undergo various chemical reactions. For example, a one-pot, three-component Fischer indolisation–N-alkylation sequence has been developed for the rapid synthesis of 1,2,3-trisubstituted indoles . This process is very rapid, operationally straightforward, generally high yielding, and uses readily available building blocks .Physical and Chemical Properties Analysis

The physical and chemical properties of 6-chloro-3-methyl-1H-indole include its molecular weight, which is 209.63 . It is a powder in physical form . The compound has a specific odor and is crystalline colorless in nature .Aplicaciones Científicas De Investigación

Tratamiento del Cáncer

6-cloro-3-metil-1H-indol: es un compuesto significativo en la síntesis de varios derivados del indol que se han identificado como compuestos biológicamente activos para el tratamiento del cáncer . Estos derivados han mostrado promesa en el tratamiento de varios tipos de cáncer, incluyendo sarcoma de Kaposi, enfermedad de Hodgkin, linfoma no Hodgkin y cáncer de mama .

Actividad Antimicrobiana

La parte del indol, que incluye This compound, es conocida por poseer propiedades antimicrobianas. La investigación ha indicado que los derivados del indol pueden ser efectivos contra una gama de microbios, ofreciendo aplicaciones potenciales en el desarrollo de nuevos agentes antimicrobianos .

Medicamento para la Presión Arterial Alta

Los derivados del indol, como los sintetizados a partir de This compound, se han utilizado en el tratamiento de la presión arterial alta. Compuestos como la reserpina, un alcaloide del indol, se utilizan por sus propiedades antihipertensivas .

Tratamiento de Trastornos Mentales

Algunos compuestos basados en indol derivados de This compound tienen aplicaciones en el tratamiento de la agitación severa en pacientes con trastornos mentales. Esto destaca la importancia del compuesto en el campo del desarrollo de fármacos neurosiquiátricos .

Agentes Antivirales

Los derivados del indol han mostrado actividad antiviral, con algunos compuestos reportados como inhibidores contra el virus de la influenza A y el virus Coxsackie B4. Las características estructurales de This compound lo convierten en un andamiaje valioso para desarrollar nuevos fármacos antivirales .

Aplicaciones Antiinflamatorias y Analgésicas

La estructura del indol también está asociada con actividades antiinflamatorias y analgésicas. Los derivados de This compound podrían sintetizarse y evaluarse por su potencial en el tratamiento de afecciones inflamatorias y dolor .

Safety and Hazards

Direcciones Futuras

The future directions for 6-chloro-3-methyl-1H-indole and other indole derivatives are promising. Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They have been the focus of many researchers in the study of pharmaceutical compounds for many years .

Mecanismo De Acción

Target of Action

6-Chloro-3-methyl-1H-indole, like other indole derivatives, is a significant heterocyclic system in natural products and drugs . It plays a main role in cell biology and has been found in many important synthetic drug molecules Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Indole derivatives are known to interact with their targets, resulting in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to affect various biological pathways due to their broad-spectrum biological activities . For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .

Pharmacokinetics

The pharmacokinetics of a compound can significantly impact its bioavailability .

Result of Action

Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Análisis Bioquímico

Biochemical Properties

6-chloro-3-methyl-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 6-chloro-3-methyl-1H-indole, have been shown to inhibit certain enzymes involved in metabolic pathways . These interactions often involve binding to the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, 6-chloro-3-methyl-1H-indole can interact with proteins involved in cell signaling pathways, affecting their function and downstream signaling events.

Cellular Effects

6-chloro-3-methyl-1H-indole influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of transcription factors, leading to changes in gene expression . This modulation can result in altered cellular responses, such as changes in cell proliferation, differentiation, and apoptosis. Furthermore, 6-chloro-3-methyl-1H-indole can impact cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within cells.

Molecular Mechanism

The molecular mechanism of action of 6-chloro-3-methyl-1H-indole involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, 6-chloro-3-methyl-1H-indole may inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-chloro-3-methyl-1H-indole can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . Additionally, long-term exposure to 6-chloro-3-methyl-1H-indole can result in cumulative effects on cellular processes, such as sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 6-chloro-3-methyl-1H-indole vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulation of cell signaling pathways and gene expression . At high doses, 6-chloro-3-methyl-1H-indole can cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations.

Metabolic Pathways

6-chloro-3-methyl-1H-indole is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, this compound can inhibit enzymes involved in the biosynthesis of certain metabolites, leading to changes in metabolite levels and metabolic flux . Additionally, 6-chloro-3-methyl-1H-indole can affect the activity of enzymes involved in the degradation of specific biomolecules, thereby influencing the overall metabolic balance within cells.

Transport and Distribution

The transport and distribution of 6-chloro-3-methyl-1H-indole within cells and tissues are critical factors that determine its biological activity. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside cells, 6-chloro-3-methyl-1H-indole can localize to specific cellular compartments, where it exerts its effects on cellular processes. The localization and accumulation of this compound within cells can influence its overall activity and function.

Subcellular Localization

The subcellular localization of 6-chloro-3-methyl-1H-indole plays a crucial role in its activity and function. This compound can be targeted to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, 6-chloro-3-methyl-1H-indole may localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression. Additionally, this compound can be directed to other organelles, such as mitochondria, where it influences metabolic processes and cellular energy production.

Propiedades

IUPAC Name |

6-chloro-3-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN/c1-6-5-11-9-4-7(10)2-3-8(6)9/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRCFQMOGKWYADE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50465362 | |

| Record name | 6-chloro-3-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158905-35-2 | |

| Record name | 6-chloro-3-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Isoxazolo[5,4-c]pyridin-3-ol](/img/structure/B1312757.png)

![(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B1312758.png)